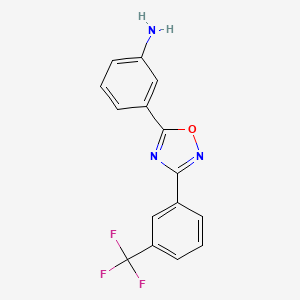![molecular formula C14H16N2O B15060448 1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol](/img/structure/B15060448.png)
1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol is an organic compound that belongs to the class of bipyridines. Bipyridines are known for their ability to form stable complexes with metals, making them valuable in various chemical applications. This compound features a bipyridine core with a methyl group at the 4’ position and a propanol group at the 4 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Methyl Group: The methyl group can be introduced at the 4’ position through a Friedel-Crafts alkylation reaction.
Attachment of the Propanol Group: The propanol group can be attached to the 4 position through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanol moiety.
Industrial Production Methods
Industrial production of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bipyridine core can be reduced under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is a reduced bipyridine derivative.
Substitution: The major products are substituted bipyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It can be used in studies involving metal ion transport and binding in biological systems.
Industry: It is used in the synthesis of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol involves its ability to form stable complexes with metal ions. The bipyridine core acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the methyl and propanol groups.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine compound with two methyl groups at the 4 and 4’ positions.
4,4’-Bipyridine: A bipyridine compound without any substituents.
Uniqueness
1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol is unique due to the presence of both a methyl group and a propanol group, which can influence its chemical properties and reactivity. The combination of these functional groups makes it a versatile ligand for forming metal complexes with specific properties.
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
1-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propan-1-ol |
InChI |
InChI=1S/C14H16N2O/c1-3-14(17)11-5-7-16-13(9-11)12-8-10(2)4-6-15-12/h4-9,14,17H,3H2,1-2H3 |
InChI-Schlüssel |
IZOAQXMCHDKHHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=NC=C1)C2=NC=CC(=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


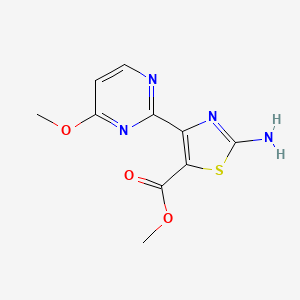
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)
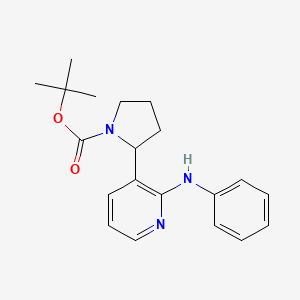


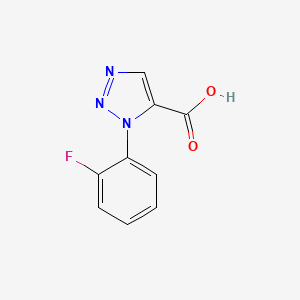


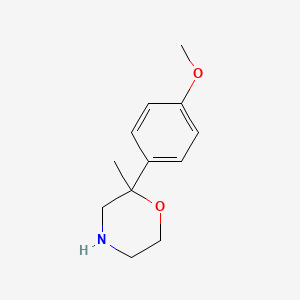
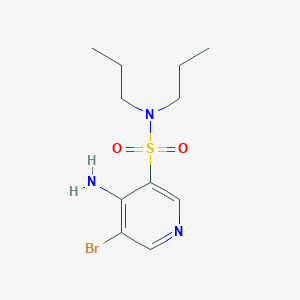

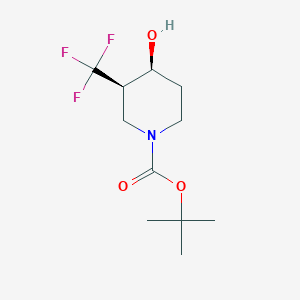
![(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15060460.png)
